Meta- vs. Para-Bromo Positional Isomerism: Predicted Impact on Target Binding Topology
In the dCTPase inhibitor series, the phenyl ring attached to the piperazine (LHS region) occupies a hydrophobic pocket where substituent position directly governs binding pose. The 3-bromobenzoyl group of the target compound orients the bromine atom meta to the carbonyl, whereas the 4-bromo isomer (CAS 1020503-02-9) presents the bromine para. Published SAR data for analogous compounds demonstrate that a 3-chloro-2-methylphenyl LHS modification delivered an IC50 of 19 nM, compared to 170 nM for the unsubstituted 2-methylphenyl matched pair—a 9-fold potency shift attributable solely to meta-substitution [1]. Although direct head-to-head data for the bromo pair are not publicly available, the magnitude of positional effects within this chemotype indicates that the two isomers are likely to exhibit substantively different biochemical profiles.
| Evidence Dimension | dCTPase inhibitory potency (IC50) change upon meta-substitution of LHS phenyl ring |
|---|---|
| Target Compound Data | No direct IC50 data available for CAS 1020503-01-8 |
| Comparator Or Baseline | Compound 15 (3-chloro-2-methylphenyl LHS): IC50 = 19 nM; Compound 9 (2-methylphenyl LHS, no meta substituent): IC50 = 170 nM |
| Quantified Difference | ~9-fold improvement (170 nM → 19 nM) when meta substituent is added in a closely related analog series |
| Conditions | 11-point IC50 curves, human dCTPase malachite green biochemical assay, average of two replicates per data point [1] |
Why This Matters
This demonstrates that meta-position substitution on the LHS phenyl ring dramatically alters target engagement, meaning the 3-bromo isomer is not functionally equivalent to its 4-bromo regioisomer and should be procured as the specific CAS number required.
- [1] Llona-Minguez, S. et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60 (10), 4279–4292. Table 1. View Source
